molecular formula C18H21N3O2 B3313913 1-(4-Amino-phenyl)-4-Cbz-piperazine CAS No. 947673-12-3

1-(4-Amino-phenyl)-4-Cbz-piperazine

Cat. No.: B3313913
CAS No.: 947673-12-3
M. Wt: 311.4 g/mol
InChI Key: CIJPFUUGSKEJLH-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-4-Cbz-piperazine is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-4-Cbz-piperazine typically involves the reaction of 4-nitrophenylpiperazine with carbobenzoxy chloride (Cbz-Cl) under basic conditions. The nitro group is then reduced to an amino group using hydrogenation or other suitable reducing agents.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-4-Cbz-piperazine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(4-Amino-phenyl)-4-Cbz-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-4-Cbz-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Amino-phenyl)-piperazine: Lacks the carbobenzoxy group, making it less lipophilic.

    1-(4-Nitro-phenyl)-4-Cbz-piperazine: Contains a nitro group instead of an amino group, affecting its reactivity and biological activity.

    1-(4-Hydroxy-phenyl)-4-Cbz-piperazine: Contains a hydroxy group, which can form additional hydrogen bonds.

Uniqueness: 1-(4-Amino-phenyl)-4-Cbz-piperazine is unique due to the presence of both the amino and carbobenzoxy groups, which enhance its solubility, reactivity, and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 4-(4-aminophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJPFUUGSKEJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate (I3) (1.11 g, 3.25 mmol) and CoCl2 (0.844 g, 6.50 mmol) in MeOH (30 mL) was added NaBH4 (1.23 g, 32.5 mmol) portion-wise at 0° C. Stirring was continued at 0° C. for 1 hour before aqueous 3 M HCl (10 mL) was added. The mixture was concentrated in vacuo to remove the MeOH and the aqueous layer was extracted twice with diethyl ether. The aqueous layer was basified with 1 M aqueous NaOH and extracted twice with EtOAc. The combined organic extracts were dried (MgSO4), concentrated in vacuo, then adsorbed onto silica gel and purified by silica gel column chromatography (Biotage Isolera, 12 g SiO2 cartridge, 50-60% EtOAc in hexanes) to give the title compound K2 as a purple solid (397 mg, 39%); 1H NMR (400 MHz, CDCl3) δ 7.40-7.29 (m, 5H), 6.83-6.78 (m, 2H), 6.68-6.62 (m, 2H), 5.16 (s, 2H), 3.70-3.61 (m, 4H), 3.46 (s, 2H), 3.10-2.86 (m, 4H). LCMS-A: rt 4.650 min; m/z 312.1 [M+H]+.
Quantity
1.11 g
Type
reactant
Reaction Step One
[Compound]
Name
CoCl2
Quantity
0.844 g
Type
reactant
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Quantity
30 mL
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solvent
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Quantity
1.23 g
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reactant
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Quantity
10 mL
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reactant
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Yield
39%

Synthesis routes and methods III

Procedure details

To a mixture of 8.0 g benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate (23.5 mmol) and 11 g CoCl2 (47 mmol) in 100 mL MeOH was added 8.6 g (225 mmol) of NaBH4 portion-wise and then stirred at rt for 1 hr. To the reaction mixture was added 3N HCl until the black precipitate dissolved. The resulting mixture was concentrated to remove MeOH and the residue was extracted twice with ether. The aqueous layer was basified with 1N NaOH and then extracted twice with ethyl acetate. The combined extracts were concentrated to give an oil that was purified by MPLC chromatography (ISCO, 50% hexane/ethyl acetate, 40 g+12 g stacked column) to give 5.8 g of benzyl 4-(4-aminophenyl)piperazine-1-carboxylate. LCMS: (M+H)+=312.25.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
CoCl2
Quantity
11 g
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reactant
Reaction Step One
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Quantity
100 mL
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solvent
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Quantity
8.6 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

11.28 g (33.04 mmol) benzyl 4-(4-nitro-phenyl)-piperazine-1-carboxylate are dissolved in 500 mL methanol and combined with 1 g Raney nickel. The mixture is hydrogenated for 18 h at 5 bar hydrogen pressure. Then the catalyst is filtered off and the residue is combined with 70 mL of aqueous 1 N hydrochloric acid and the solvent is eliminated in vacuo.
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11.28 g
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reactant
Reaction Step One
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500 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

11.28 g benzyl 4-(4-nitro-phenyl)-piperazine-1-carboxylate are dissolved in 500 mL MeOH and combined with 1 g Raney nickel. The mixture is hydrogenated for 18 h at 5 bar H2 pressure. Then the mixture is filtered to remove the catalyst, 70 mL of 1 N aqueous hydrochloric acid are added and the solvent is eliminated in vacuo.
Quantity
11.28 g
Type
reactant
Reaction Step One
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Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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